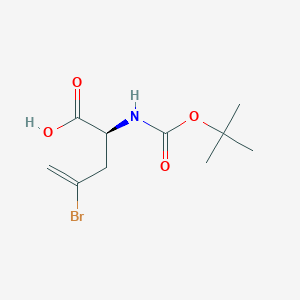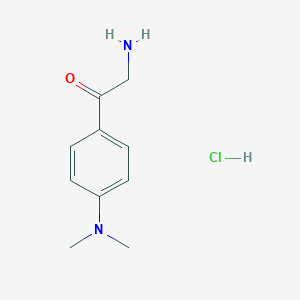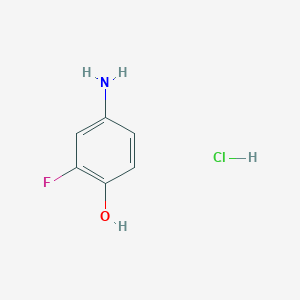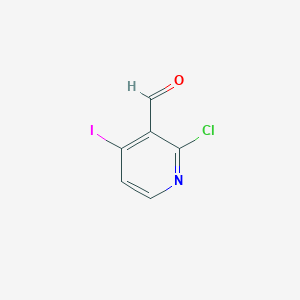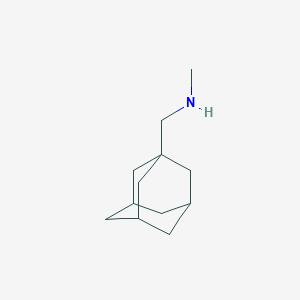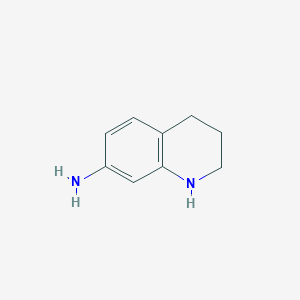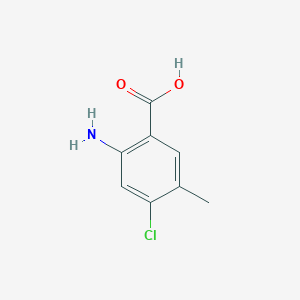
4-(4-Benzylpiperazin-1-yl)phenylamine
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)phenylamine is a chemical compound with the molecular formula C17H21N3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 4-(4-Benzylpiperazin-1-yl)phenylamine can be represented by the InChI code: 1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 . This indicates that the compound consists of a benzylpiperazine group attached to a phenylamine group.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine include a molecular weight of 267.37 g/mol. The compound is a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
4-(4-Benzylpiperazin-1-yl)phenylamine: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . These properties make it a candidate for the development of new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with biological targets. For instance, docking simulations with oxidoreductase enzymes have shown that the compound forms stable complexes through hydrophobic interactions, which could explain its inhibitory potency .
Synthesis of Chromen-2-one Derivatives
It serves as a precursor in the synthesis of novel chromen-2-one derivatives. These derivatives have been synthesized by reductive amination and have shown promising results in antimicrobial activity assays . This application is crucial in medicinal chemistry for the development of new therapeutic agents.
Organic Intermediate in Chemical Synthesis
As an organic intermediate, 4-(4-Benzylpiperazin-1-yl)phenylamine is used in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs . Its versatility in chemical reactions makes it a valuable building block in organic synthesis.
Anticancer Research
Coumarin-based piperazine nucleotides, which can be derived from this compound, have attracted attention in drug discovery, particularly in anticancer research . The inclusion of a piperazine moiety has been reported to improve the bioactivity of compounds, potentially leading to the development of new anticancer drugs.
Anti-HIV Potential
The compound’s derivatives have also been explored for their anti-HIV properties. By modifying the structure and creating new derivatives, researchers aim to develop compounds that could inhibit the replication of the HIV virus .
Anticoagulant Properties
Research into coumarin-based derivatives of 4-(4-Benzylpiperazin-1-yl)phenylamine has revealed potential anticoagulant properties. These findings could lead to the development of new drugs to prevent blood clots .
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound have been investigated for their anti-inflammatory and antioxidant activities. Such properties are valuable in the treatment of chronic diseases and in the prevention of oxidative stress-related damage .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWVVLZWQWIEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)phenylamine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



